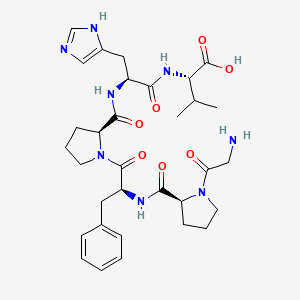![molecular formula C16H14N2O3 B14194745 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- CAS No. 832691-10-8](/img/structure/B14194745.png)
9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- typically involves the nitration of carbazole followed by the introduction of the propenyloxy methyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrocarbazole is then reacted with an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate to introduce the propenyloxy methyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The aromatic nature of carbazole allows for electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Coupling Reactions: The propenyloxy methyl group can participate in various coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Halogens (chlorine, bromine), Lewis acid catalysts.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed:
Reduction: Amino derivatives of carbazole.
Substitution: Halogenated carbazole derivatives.
Coupling Reactions: Complex carbazole-based structures with various functional groups.
科学的研究の応用
Chemistry: 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties .
Biology and Medicine: Carbazole derivatives, including 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-, have shown potential in biological applications such as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it suitable for use in advanced materials .
作用機序
The mechanism of action of 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the carbazole core can intercalate with DNA, affecting gene expression and cellular functions .
類似化合物との比較
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the reactivation of the p53 pathway.
9-Methyl-9H-carbazole-3-carboxylic acid: Used in the synthesis of various organic compounds and materials.
9H-Carbazol-1-ol and 9H-Carbazol-3-ol: Hydroxylated derivatives with potential pharmacological applications.
Uniqueness: 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- stands out due to the presence of both a nitro group and a propenyloxy methyl group, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in biological and industrial applications make it a valuable compound in scientific research and development.
特性
CAS番号 |
832691-10-8 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
3-nitro-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H14N2O3/c1-2-9-21-11-17-15-6-4-3-5-13(15)14-10-12(18(19)20)7-8-16(14)17/h2-8,10H,1,9,11H2 |
InChIキー |
GLWACPYVHNDYBI-UHFFFAOYSA-N |
正規SMILES |
C=CCOCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)

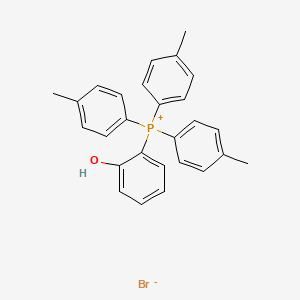
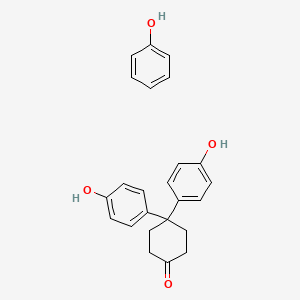

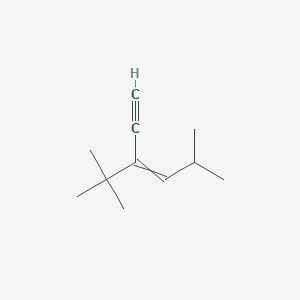
![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
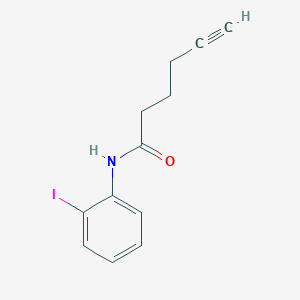



![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
